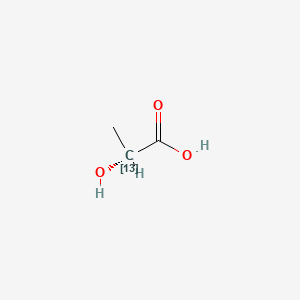
(2R)-2-hydroxy(213C)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-hydroxy(213C)propanoic acid, also known as Lactic acid, is an organic compound with the molecular formula C3H6O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. The (2R) configuration refers to the specific spatial arrangement of the atoms around the chiral center. Lactic acid is a key intermediate in various biochemical processes and is widely used in the food, pharmaceutical, and cosmetic industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lactic acid can be synthesized through several methods. One common method is the fermentation of carbohydrates such as glucose, sucrose, or lactose by lactic acid bacteria. The fermentation process typically occurs under anaerobic conditions and at a pH of around 5.5 to 6.5. The temperature is maintained between 30°C to 40°C to optimize bacterial activity.
Another synthetic route involves the chemical synthesis of lactic acid from acetaldehyde and hydrogen cyanide, followed by hydrolysis. This method is less common due to the toxicity of hydrogen cyanide and the complexity of the process.
Industrial Production Methods
Industrial production of lactic acid primarily relies on fermentation. The process involves the use of specific strains of lactic acid bacteria, such as Lactobacillus delbrueckii or Lactobacillus bulgaricus. The fermentation broth is then subjected to purification steps, including filtration, ion exchange, and crystallization, to obtain pure lactic acid.
Analyse Chemischer Reaktionen
Types of Reactions
Lactic acid undergoes various chemical reactions, including:
Oxidation: Lactic acid can be oxidized to pyruvic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced to propionic acid under specific conditions.
Esterification: Lactic acid reacts with alcohols to form esters, such as ethyl lactate, in the presence of acid catalysts.
Polymerization: Lactic acid can undergo polymerization to form polylactic acid (PLA), a biodegradable polymer used in various applications.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, metal catalysts.
Esterification: Alcohols (e.g., ethanol), acid catalysts (e.g., sulfuric acid).
Polymerization: Catalysts such as tin(II) octoate.
Major Products Formed
Oxidation: Pyruvic acid.
Reduction: Propionic acid.
Esterification: Ethyl lactate.
Polymerization: Polylactic acid (PLA).
Wissenschaftliche Forschungsanwendungen
Lactic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Plays a crucial role in cellular metabolism, particularly in the process of glycolysis.
Medicine: Used in the production of biodegradable sutures and drug delivery systems.
Industry: Employed in the production of biodegradable plastics, food preservatives, and cosmetics.
Wirkmechanismus
Lactic acid exerts its effects through various mechanisms. In biological systems, it is involved in the glycolytic pathway, where it is produced from pyruvate by the enzyme lactate dehydrogenase. Lactic acid can also act as a signaling molecule, influencing cellular processes such as gene expression and immune responses. In industrial applications, lactic acid’s acidity and ability to form esters and polymers are key to its functionality.
Vergleich Mit ähnlichen Verbindungen
Lactic acid can be compared to other hydroxy acids, such as glycolic acid and citric acid. While all these compounds contain hydroxyl and carboxyl groups, lactic acid is unique due to its chiral nature and its role in both biological and industrial processes. Glycolic acid, for example, is commonly used in skincare products for its exfoliating properties, whereas citric acid is widely used as a food preservative and flavoring agent.
List of Similar Compounds
- Glycolic acid
- Citric acid
- Malic acid
- Tartaric acid
Eigenschaften
Molekularformel |
C3H6O3 |
|---|---|
Molekulargewicht |
91.07 g/mol |
IUPAC-Name |
(2R)-2-hydroxy(213C)propanoic acid |
InChI |
InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m1/s1/i2+1 |
InChI-Schlüssel |
JVTAAEKCZFNVCJ-GUVXASRRSA-N |
Isomerische SMILES |
C[13C@H](C(=O)O)O |
Kanonische SMILES |
CC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


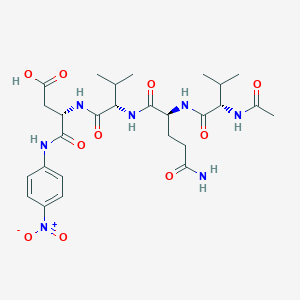
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetracosanethioate;azane](/img/structure/B12378359.png)
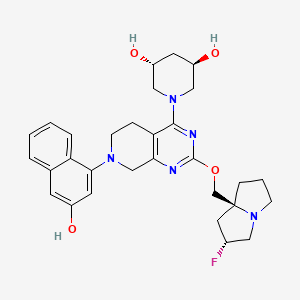
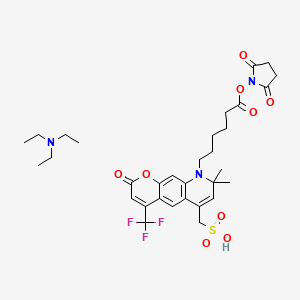
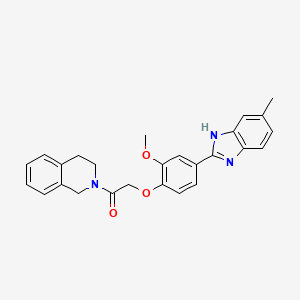
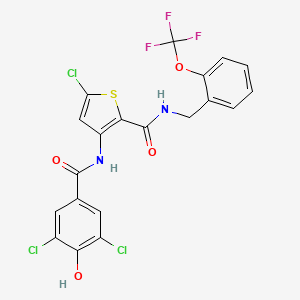
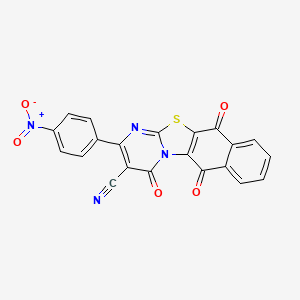
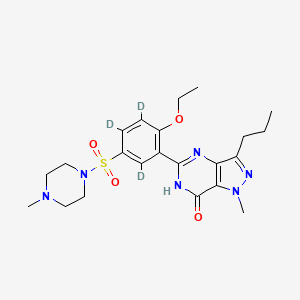
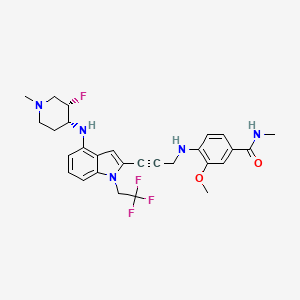

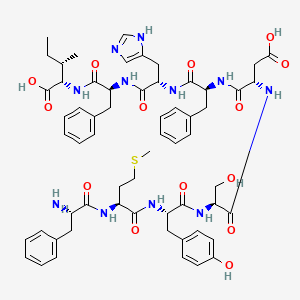
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-oxo-4-[4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)anilino]butanoate](/img/structure/B12378427.png)
![azane;[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] dihydrogen phosphate](/img/structure/B12378428.png)
![1-[3-(4-Amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)oxyazetidin-1-yl]prop-2-en-1-one](/img/structure/B12378433.png)
